N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)thiourea
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)thiourea is a useful research compound. Its molecular formula is C14H11Cl3N2S and its molecular weight is 345.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.970853 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)thiourea derivatives have been synthesized and characterized, showing significant structural and spectroscopic properties. These compounds exhibit a range of interactions based on their molecular structure, as demonstrated through methods like IR, 1H and 13C NMR, and X-ray diffraction. For instance, studies reveal their potential in forming stable structures with distinct spectroscopic signatures, indicating their versatility for further scientific investigation (Yusof et al., 2010; Saeed & Parvez, 2005).
Biological Activities
The biological activities of this compound derivatives encompass a broad spectrum, including antimicrobial, antifungal, and anti-cancer properties. Specific derivatives have been investigated for their ability to interact with DNA, showcasing potential anti-cancer capabilities through binding studies and computational analyses (Tahir et al., 2015). Additionally, these compounds have exhibited promising antimicrobial and antifungal activities, suggesting their applicability in developing new therapeutic agents (Limban et al., 2011).
Enzyme Inhibition and Sensor Applications
Research also highlights the utility of these derivatives as enzyme inhibitors and sensors. For example, certain thiourea derivatives have shown potential as efficient enzyme inhibitors and mercury sensors, with studies indicating their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as their capacity to act as sensing probes for mercury detection (Rahman et al., 2021).
Environmental Applications
Additionally, some studies have focused on the environmental applications of these compounds, including their role in the biodegradation and mineralization of pollutants such as diuron, highlighting their potential in enhancing the bioavailability and degradation of contaminants in soil and water (Sørensen et al., 2008; Villaverde et al., 2012).
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2,5-dichlorophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2S/c1-8-2-4-10(7-12(8)17)18-14(20)19-13-6-9(15)3-5-11(13)16/h2-7H,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQKOPXSYCYUCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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